2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a thiazepane ring and a thiazole ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the thiazepane and thiazole rings through an acetamide linkage, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazepane and thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing rings.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazepane and thiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)ethanamide
- 2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
The unique combination of the thiazepane and thiazole rings in 2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1,4-thiazepan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c14-9(12-10-11-2-6-16-10)8-13-3-1-5-15-7-4-13/h2,6H,1,3-5,7-8H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISLHRQSZROAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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